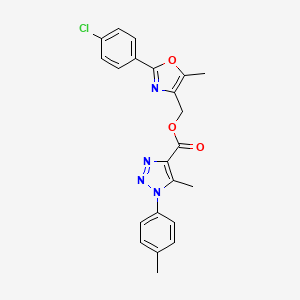

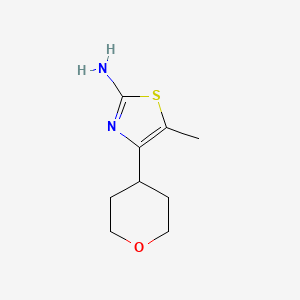

![molecular formula C17H21N3O3 B2981715 N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2197284-09-4](/img/structure/B2981715.png)

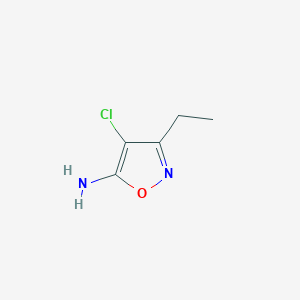

N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Amide Hydrolysis in Drug Metabolism

A study on GDC-0834, a Bruton's tyrosine kinase inhibitor, revealed significant species differences in amide hydrolysis, forming an inactive metabolite (M1) predominantly in human hepatocytes. This process was NADPH-independent in human liver microsomes, highlighting the complexity of predicting human pharmacokinetics based on preclinical models. The study underscores the importance of understanding amide hydrolysis in drug metabolism for the development of new therapeutic agents (Liu et al., 2011).

Antitumor and Antimicrobial Activities

Research into enaminones as building blocks for the synthesis of substituted pyrazoles demonstrated their potential in creating compounds with antitumor and antimicrobial activities. This study showcases the versatility of enaminones in medicinal chemistry, offering a pathway to developing novel therapeutic agents with significant biological activities (Riyadh, 2011).

Anticonvulsant Applications

A series of substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides were synthesized and evaluated for their anticonvulsant properties. The study identified potent candidates that showed minimal neurotoxicity, highlighting the potential of these compounds in developing new treatments for epilepsy (Siddiqui et al., 2014).

Asymmetric Syntheses

The asymmetric syntheses of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids were explored through diastereoselective cyclopropanation of highly functionalized monochiral olefines. This research contributes to the field of synthetic chemistry, offering new methodologies for creating chiral compounds that can be applied in various scientific and pharmaceutical applications (Alcaraz et al., 1994).

Androgen Receptor Antagonists

The development of N-arylpiperazine-1-carboxamide derivatives as orally active nonsteroidal androgen receptor antagonists provides insights into the design of potent AR antagonists. This research could pave the way for new treatments for conditions like prostate cancer, demonstrating the importance of chemical synthesis in drug discovery (Kinoyama et al., 2005).

Propriétés

IUPAC Name |

N-[3-[2-(3-methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-3-14(21)18-8-7-15(22)20-10-9-19-17(23)16(20)13-6-4-5-12(2)11-13/h3-6,11,16H,1,7-10H2,2H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDXHKLPUFEPMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(=O)NCCN2C(=O)CCNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

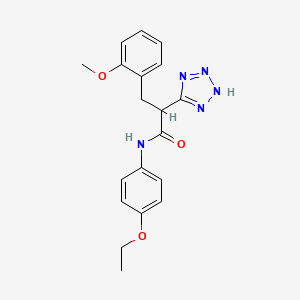

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981634.png)

![6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol](/img/structure/B2981635.png)

![Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2981639.png)

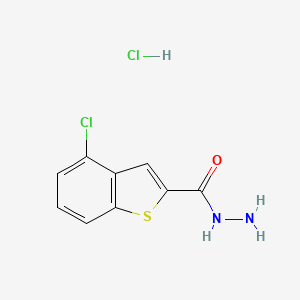

![Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2981642.png)

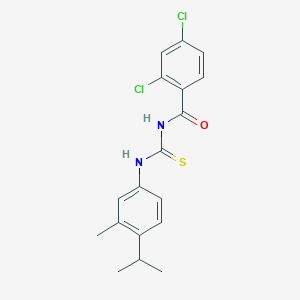

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2981643.png)